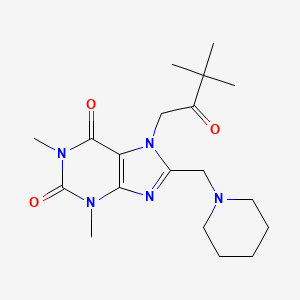

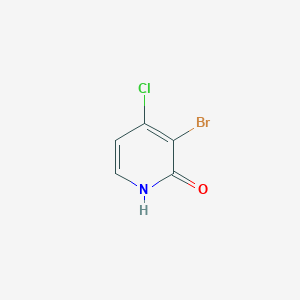

![molecular formula C14H16N8O B2439993 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034275-94-8](/img/structure/B2439993.png)

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a triazolo[4,3-b]pyridazine ring and an imidazole ring .

Molecular Structure Analysis

The molecular formula of the compound is C14H16N8O, and it has an average mass of 312.330 Da . The structure includes a pyrrolidine ring, a triazolo[4,3-b]pyridazine ring, and an imidazole ring .Physical And Chemical Properties Analysis

The compound is a white solid . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación

Therapeutic Agent Development

Cancer Immunotherapy and Antifibrotic Agents : A derivative within this chemical family, identified as a potent inhibitor of TGF-β type I receptor kinase, has been developed as a cancer immunotherapeutic and antifibrotic agent. This compound exhibits high selectivity and oral bioavailability, marking its significance in the treatment of cancer and fibrotic diseases (Jin et al., 2014).

Antihistaminic and Anti-inflammatory : Another compound evaluated for its antihistaminic activity and inhibitory effect on eosinophil infiltration offers insights into developing treatments for allergic conditions. Its unique mechanism of action and pharmacokinetic profile highlight its potential for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anticonvulsant Activities : Research on isosteric replacements of the imidazole ring in certain analogs has been conducted to investigate their anticonvulsant activities. These studies contribute to understanding the structural requirements for anticonvulsant efficacy and the electrostatic potential's role in optimizing therapeutic activity (Kelley et al., 1995).

Biochemical Research

Synthesis and Antimicrobial Activity : Derivatives within this chemical family have been synthesized and evaluated for their antimicrobial activities against various pathogens. These studies aim to develop new antimicrobial agents to combat resistant bacterial and fungal infections (Patel & Patel, 2015).

Insecticidal Agents : The synthesis and biological evaluation of compounds with potential insecticidal activities against agricultural pests demonstrate the broader applications of these chemical families in protecting crops and ensuring food security (Soliman et al., 2020).

Propiedades

IUPAC Name |

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N8O/c23-14(10-7-15-9-17-10)16-8-13-19-18-11-3-4-12(20-22(11)13)21-5-1-2-6-21/h3-4,7,9H,1-2,5-6,8H2,(H,15,17)(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBHRZBGGHBDFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CN=CN4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2439913.png)

![2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2439919.png)

![3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2439920.png)

![2-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2439922.png)

![1-Butyl-4-{1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2439925.png)

![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol](/img/structure/B2439929.png)